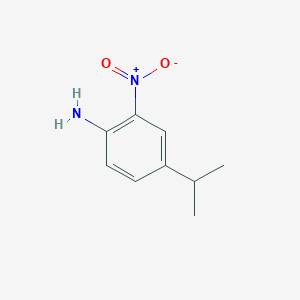

4-Isopropyl-2-nitroaniline

概述

描述

4-Isopropyl-2-nitroaniline is an organic compound belonging to the nitroaniline family. It is characterized by the presence of an isopropyl group and a nitro group attached to an aniline ring. This compound is widely used in various scientific research fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-isopropylaniline, followed by reduction. The nitration step involves treating 4-isopropylaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure the selective nitration at the desired position on the aniline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .

化学反应分析

Types of Reactions: 4-Isopropyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

Major Products:

Reduction: The major product of reduction is 4-isopropyl-2-aminobenzene.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.

科学研究应用

Chemistry

- Organic Synthesis : 4-Isopropyl-2-nitroaniline serves as a reagent in the synthesis of various aniline derivatives. It can undergo reduction to form 4-isopropyl-2-aminobenzene and participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

- Building Block for Complex Molecules : The compound is utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals.

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial properties against bacteria and fungi. The nitro group contributes significantly to its biological effects through reduction to reactive intermediates that interact with cellular components .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could impact processes such as glucose regulation. This suggests potential applications in metabolic disease research.

Medicine

- Pharmaceutical Development : Due to its biological activity, this compound is being explored for its potential use in pharmaceutical formulations. Its derivatives are investigated for therapeutic properties, including anti-inflammatory and analgesic effects.

- Drug Delivery Systems : The hydrophobic nature imparted by the isopropyl group enhances the compound's ability to penetrate biological membranes, making it a candidate for drug delivery systems.

Industry

- Dyes and Pigments Production : The compound is utilized in the manufacturing of dyes and pigments due to its ability to undergo various chemical transformations that yield vibrant colors suitable for industrial applications.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

- Antimicrobial Studies : Research has shown that derivatives of nitroanilines exhibit significant antimicrobial activity. The presence of the nitro group enhances this activity against various pathogens .

- Enzyme Interaction Studies : Investigations into enzyme inhibition have highlighted the compound's ability to modulate metabolic pathways, suggesting its role in therapeutic applications targeting metabolic disorders.

- Synthesis of Advanced Materials : The compound has been utilized as a building block for synthesizing advanced materials used in electronics and photonics due to its unique optical properties.

作用机制

The mechanism of action of 4-Isopropyl-2-nitroaniline involves its interaction with molecular targets through its nitro and isopropyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropyl group influences the compound’s hydrophobicity and its ability to penetrate biological membranes .

相似化合物的比较

4-Nitroaniline: Lacks the isopropyl group, making it less hydrophobic.

2-Nitroaniline: The nitro group is positioned differently, affecting its reactivity.

4-Isopropylaniline: Lacks the nitro group, altering its chemical properties.

Uniqueness: 4-Isopropyl-2-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various research applications .

生物活性

4-Isopropyl-2-nitroaniline (CAS Number: 63649-64-9) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article provides a comprehensive overview of the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and an isopropyl group (-C3H7) attached to an aniline structure. Its molecular formula is , and it has a molecular weight of 180.20 g/mol. The presence of both functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates, such as amines, which may interact with cellular components, leading to biological effects.

- Hydrophobicity Influence : The isopropyl group enhances the compound's hydrophobicity, facilitating its penetration through biological membranes.

Biological Activities

Research has identified several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have indicated that derivatives of nitroanilines exhibit antimicrobial properties. The presence of the nitro group is significant in enhancing this activity against various bacteria and fungi .

- Antioxidant Properties : Some studies suggest that compounds with similar structures may possess antioxidant capabilities, which can be beneficial in reducing oxidative stress in biological systems .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as glucose regulation .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and industry:

- Acute Toxicity : The acute toxicity of related compounds suggests that they may have varying degrees of toxic effects depending on dosage and exposure route. For instance, related nitroanilines have shown LD50 values ranging from 1000 to 2000 mg/kg in animal studies .

- Genotoxicity : Preliminary studies indicate that certain nitroanilines may exhibit mutagenic potential under specific conditions; however, more research is needed to establish the genotoxicity of this compound specifically .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Nitroaniline | Lacks isopropyl group; more hydrophilic | Moderate antimicrobial activity |

| 2-Nitroaniline | Different positioning of nitro group | Lower toxicity; minimal antimicrobial effects |

| 4-Isopropylaniline | Lacks nitro group; primarily used in dye production | No significant biological activity noted |

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of various nitroanilines, including derivatives similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

- Enzyme Interaction Studies : Research investigating enzyme inhibition revealed that certain nitroanilines could effectively inhibit dipeptidyl peptidase IV (DPP-IV), a target for diabetes treatment. This suggests potential therapeutic applications for this compound in metabolic disorders .

属性

IUPAC Name |

2-nitro-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKBHDWJBOCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371536 | |

| Record name | 4-Isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63649-64-9 | |

| Record name | 4-Isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of nitrate in water impact the UV degradation of the herbicide Isoproturon during drinking water treatment?

A1: The research indicates that the presence of nitrate during UV treatment of water containing Isoproturon can lead to the formation of nitrated byproducts, including 4-Isopropyl-2-nitroaniline. [] This occurs specifically when using a UV source that also generates ozone (185/254 nm Hg lamp). The formation of these byproducts is attributed to the interaction of nitrate with the UV radiation, leading to the generation of reactive nitrogen species that can then react with Isoproturon. This highlights a potential drawback of using ozone-generating UV lamps for treating nitrate-rich water sources, as it can result in the formation of potentially harmful nitrated byproducts.

Q2: What analytical techniques were used to identify and characterize this compound as a byproduct of Isoproturon degradation?

A2: While the paper primarily focuses on the degradation kinetics of Isoproturon and does not delve into the specific analytical techniques employed, it does mention that the yellow coloration of the irradiated solution was attributed to the formation of this compound and another nitrated product. [] This suggests that techniques like UV-Vis spectrophotometry might have been used to initially observe the characteristic absorption of the nitroaromatic byproduct. Further confirmation and structural characterization likely involved techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。